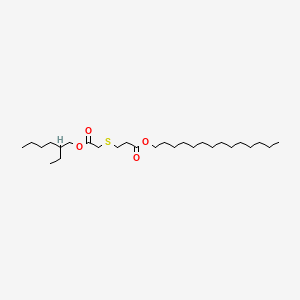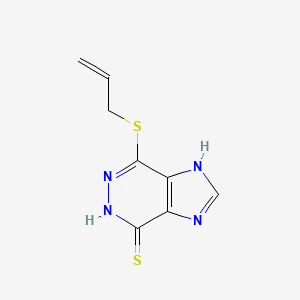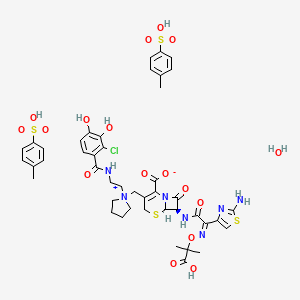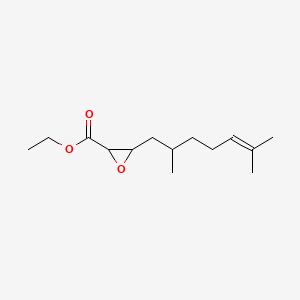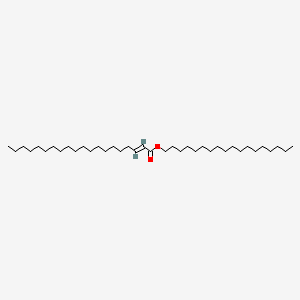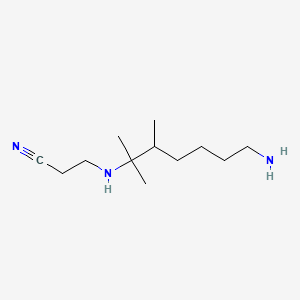
3-((6-Aminotrimethylhexyl)amino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((6-Aminotrimethylhexyl)amino)propiononitrile is an organic compound with the molecular formula C12H25N3 and a molecular weight of 211.347 g/mol . This compound is characterized by the presence of an amino group attached to a trimethylhexyl chain, which is further connected to a propiononitrile group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Aminotrimethylhexyl)amino)propiononitrile typically involves the reaction of 6-aminotrimethylhexylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((6-Aminotrimethylhexyl)amino)propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-((6-Aminotrimethylhexyl)amino)propiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((6-Aminotrimethylhexyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, further modulating its activity. These interactions contribute to its effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 3-((6-Aminotrimethylhexyl)amino)propanenitrile
- 3-((6-Aminotrimethylhexyl)amino)butyronitrile
- 3-((6-Aminotrimethylhexyl)amino)pentanonitrile
Uniqueness
Compared to similar compounds, 3-((6-Aminotrimethylhexyl)amino)propiononitrile is unique due to its specific structural features and reactivity. The presence of the trimethylhexyl chain and the propiononitrile group imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
93941-62-9 |
|---|---|
Molecular Formula |
C12H25N3 |
Molecular Weight |
211.35 g/mol |
IUPAC Name |
3-[(7-amino-2,3-dimethylheptan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C12H25N3/c1-11(7-4-5-8-13)12(2,3)15-10-6-9-14/h11,15H,4-8,10,13H2,1-3H3 |
InChI Key |
MBZWKHVKQKPTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN)C(C)(C)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


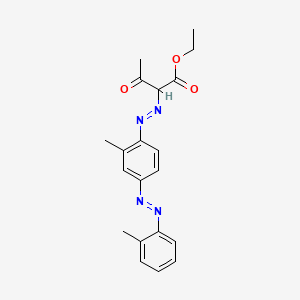
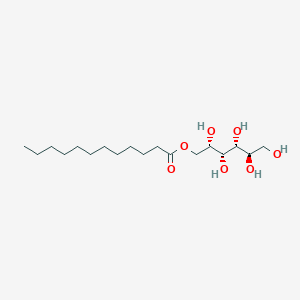

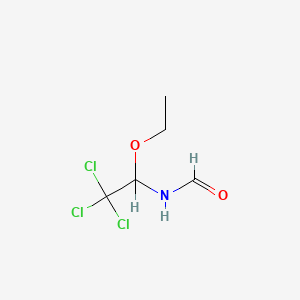


![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
